molecular formula C11H21NO2 B2858473 Tert-butyl 3-amino-2-cyclobutylpropanoate CAS No. 2031268-91-2

Tert-butyl 3-amino-2-cyclobutylpropanoate

Cat. No.: B2858473
CAS No.: 2031268-91-2
M. Wt: 199.294
InChI Key: IBSKPQSPTSJCFL-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-cyclobutylpropanoate: is an organic compound with the molecular formula C11H21NO2 It is a derivative of propanoic acid, featuring a tert-butyl ester group, an amino group, and a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-cyclobutylpropanoate typically involves the esterification of 3-amino-2-cyclobutylpropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-amino-2-cyclobutylpropanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-2-cyclobutylpropanoate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential biological activity.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action.

Medicine: this compound has potential applications in drug development, particularly as a precursor for the synthesis of novel therapeutic agents. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and manufacturing applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-cyclobutylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the cyclobutyl ring and tert-butyl ester group contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • Tert-butyl 2-amino-3-cyclopropylpropanoate
  • Tert-butyl 2-amino-3-cyclobutylpropanoate
  • Tert-butyl 3-amino-2-cyclopentylpropanoate

Comparison: Tert-butyl 3-amino-2-cyclobutylpropanoate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to similar compounds with cyclopropyl or cyclopentyl rings. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

tert-butyl 3-amino-2-cyclobutylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9(7-12)8-5-4-6-8/h8-9H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSKPQSPTSJCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031268-91-2
Record name tert-butyl 3-amino-2-cyclobutylpropanoate
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